
(R)-Glycidyl 1-naphthyl ether
Overview
Description
(R)-Glycidyl 1-naphthyl ether is a chiral aliphatic epoxide characterized by a three-membered oxirane ring (epoxide group) attached to a 1-naphthyl ether substituent. Its structure confers high reactivity due to the strained epoxide ring, enabling nucleophilic addition reactions with amines, alcohols, and other active hydrogen-containing compounds . This compound is part of the glycidyl ether family, which has been industrially significant since the 1940s, primarily as reactive diluents in epoxy resins and intermediates in stereoselective organic synthesis . Unlike simpler glycidyl ethers (e.g., allyl or butyl glycidyl ethers), the naphthyl group introduces steric bulk and aromaticity, influencing both chemical reactivity and biological interactions. Recent studies highlight its role in enantioselective synthesis and genotoxicity research, distinguishing it from other epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Glycidyl 1-naphthyl ether typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ®-Glycidyl 1-naphthyl ether may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The glycidyl epoxide group undergoes nucleophilic attack, forming bonds with oxygen, nitrogen, or sulfur nucleophiles. Key reactions include:
Mechanistic Insight :
-
The reaction with isopropylamine proceeds via SN2 mechanism, yielding β-amino alcohols like propranolol, a β-blocker drug .
-
Acidic conditions promote protonation of the epoxide oxygen, enhancing electrophilicity for nucleophilic attack.
Oxidation and Reduction
The epoxide group and naphthyl moiety participate in redox transformations:
Oxidation
Oxidizing Agent | Conditions | Product | Application |
---|---|---|---|
m-CPBA | Dichloromethane, 0°C | Epoxide diol | Intermediate for polyesters |
Ozone | -78°C, then reductive workup | Naphthoquinone | Electrophilic synthon |
Reduction
Reducing Agent | Conditions | Product | Notes |
---|---|---|---|
LiAlH₄ | THF, reflux | 1-Naphthyl propanol | Retains stereochemistry |
H₂/Pd-C | Ethanol, 50°C | Saturated glycidyl ether | Low selectivity |
Polymerization
(R)-Glycidyl 1-naphthyl ether serves as a monomer for epoxy resins. Key findings:
Initiator | Temperature | Polymer Type | Tg (°C) |
---|---|---|---|
BF₃-Et₂O | 25°C | Linear polyether | 120 |
NaOH | 80°C | Cross-linked network | >200 |
Industrial Relevance : Cross-linked polymers exhibit high thermal stability, making them suitable for coatings and adhesives.
Stereochemical Transformations
The (R)-configuration influences reaction outcomes:
Reaction | Conditions | Enantiomeric Excess (ee) |
---|---|---|
Kinetic resolution with Zn(NO₃)₂/(+)-tartaric acid | 2-butanone, 15 min | 90% ee (S-propranolol) |
Enzymatic hydrolysis (Lipase B) | pH 7.0, 37°C | 85% ee retained |
Side Reactions and By-Products
Competing reactions under suboptimal conditions:
-
Hydrolysis : Aqueous NaOH generates 1-naphthyl glycerol ether (15–20% yield) .
-
Chlorination : Residual epichlorohydrin forms 1-chloro-3-(1-naphthoxy)-2-propanol (GCMS-confirmed ).
Comparative Reactivity
Parameter | This compound | 2-Naphthyl Analog |
---|---|---|
Epoxide ring strain | Higher (naphthyl electron withdrawal) | Lower |
Nucleophilic attack rate (k, M⁻¹s⁻¹) | 0.45 | 0.32 |
Scientific Research Applications
Organic Synthesis
(R)-Glycidyl 1-naphthyl ether serves as a crucial building block in organic synthesis. It enables the preparation of complex molecules and polymers through various chemical transformations:
- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Products : Major products include epoxides, alcohols, and substituted ethers, which are essential intermediates in synthesizing pharmaceuticals and specialty chemicals.
Pharmaceutical Applications
The compound has been explored for its potential therapeutic properties:
- Drug Development : It is utilized in synthesizing biologically active molecules, including beta-blockers like propranolol. The synthesis involves treating glycidyl-α-naphthyl ether with isopropylamine, yielding high-purity propranolol.
- Cytotoxicity Studies : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting its candidacy for further investigation in cancer therapy.
Agrochemical Applications
In agrochemical research, this compound has been evaluated for enhancing crop protection agents:
- Efficacy Improvement : Its unique chemical properties allow modifications that can improve the selectivity and activity of herbicides and pesticides.
Drug Development Case Study
A notable application of this compound is its role in synthesizing propranolol, a beta-blocker used for treating hypertension and anxiety disorders. The synthesis method demonstrates the compound's utility as a key intermediate in pharmaceutical synthesis.
Agrochemical Applications Case Study
In agrochemical research, this compound has been explored for its potential to enhance the efficacy of crop protection agents. Its unique chemical properties allow for modifications that can improve the selectivity and activity of herbicides and pesticides.
Mechanism of Action
The mechanism of action of ®-Glycidyl 1-naphthyl ether involves its ability to undergo various chemical transformations, which can interact with molecular targets and pathways. For instance, the glycidyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares (R)-glycidyl 1-naphthyl ether with structurally related glycidyl ethers and aliphatic epoxides:
Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|
This compound | 1-Naphthyl | C₁₃H₁₂O₂ | 200.24 | Asymmetric synthesis, genotoxicity studies |
Allyl glycidyl ether (AGE) | Allyl | C₆H₁₀O₂ | 114.14 | Epoxy resin diluent, polymer synthesis |
Phenyl glycidyl ether (PGE) | Phenyl | C₉H₁₀O₂ | 150.18 | Coatings, adhesives |
(R)-(+)-Glycidyl heptyl ether | Heptyl | C₁₀H₂₀O₂ | 172.26 | Specialty polymers, surfactants |
Styrene oxide | Phenylmethyl | C₈H₈O | 120.15 | Chemical intermediate, plasticizer |
Epichlorohydrin | Chloromethyl | C₃H₅ClO | 92.52 | Epoxy resin precursor |
Key Observations :
- Steric Effects : The 1-naphthyl group in this compound imposes greater steric hindrance than phenyl or alkyl substituents, slowing epoxide ring-opening reactions but enhancing chiral recognition in asymmetric catalysis .
- Aromaticity: The naphthyl group’s extended π-system increases UV absorption, making it suitable for chromatographic detection methods (e.g., HPLC-UV) compared to non-aromatic glycidyl ethers like AGE or BGE .
- Optical Activity : Unlike racemic glycidyl ethers (e.g., cetyl glycidyl ether ), the (R)-enantiomer exhibits specific stereochemical utility in synthesizing bioactive molecules, as demonstrated in the preparation of 13(R)-DHAHLA .
Reactivity Trends:
- Epoxide Ring-Opening : The reactivity of glycidyl ethers follows the order: epichlorohydrin > styrene oxide > this compound > PGE > AGE. Electron-withdrawing groups (e.g., nitro in glycidyl 4-nitrobenzoate ) accelerate nucleophilic attacks, while bulky substituents (naphthyl) retard reactions .
- Polymerization : this compound is less commonly polymerized than allyl or butyl glycidyl ethers due to steric constraints. However, poly(allyl glycidyl ether) (PAGE) derivatives are widely functionalized with -COOH or -NH₂ groups for advanced materials .
Application Comparison:
Genotoxicity Profile:
This compound was evaluated alongside eight other epoxides in enantiomer-specific genotoxicity assays . Key findings:
- In Vivo : Both enantiomers showed comparable clastogenicity in micronucleus tests, but the (R)-form had reduced metabolic activation requirements.
Biological Activity
(R)-Glycidyl 1-naphthyl ether is an organic compound characterized by a glycidyl group attached to a 1-naphthyl ether moiety. Its unique structure contributes to its biological activity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the desired product.
Synthetic Route
Reagent | Role |
---|---|
1-Naphthol | Starting material |
Epichlorohydrin | Glycidyl source |
Sodium hydroxide | Base for reaction |
Potassium hydroxide | Alternative base |
The reaction conditions typically involve elevated temperatures to ensure complete conversion, and purification techniques such as distillation or recrystallization are employed to achieve high-purity products suitable for various applications .
Biological Activity
This compound exhibits significant biological activity, particularly in the synthesis of biologically active molecules. Its applications span across medicinal chemistry and agrochemical development.
The mechanism of action involves the compound's ability to undergo various chemical transformations that interact with biological targets. The glycidyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering protein function or enzyme activity. This reactivity is critical in drug design, where modifications can lead to enhanced therapeutic effects .
Case Study 1: Drug Development
A notable application of this compound is in the synthesis of propranolol, a well-known beta-blocker used for treating hypertension and anxiety disorders. The synthesis involves treating glycidyl-α-naphthyl ether with isopropylamine, which yields propranolol with high purity and yield. This process highlights the compound's utility as a key intermediate in pharmaceutical synthesis .
Case Study 2: Agrochemical Applications
In agrochemical research, this compound has been explored for its potential to enhance the efficacy of crop protection agents. Its unique chemical properties allow for modifications that can improve the selectivity and activity of herbicides and pesticides.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | High reactivity in biological systems | Specific stereochemistry |
1-Naphthyl glycidyl ether | Moderate reactivity | Lacks stereochemical specificity |
Phenyl glycidyl ether | Lower reactivity | Contains a phenyl group |
The distinct stereochemistry and naphthyl substitution of this compound enhance its biological activity compared to other glycidyl ethers, making it particularly valuable in applications requiring specific reactivity and selectivity .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing (R)-Glycidyl 1-naphthyl ether, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic epoxide ring-opening reactions or catalytic epoxidation of allyl ether precursors. For enantioselective synthesis, chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution may be employed. Post-synthesis purification via preparative HPLC or chiral column chromatography is critical to verify enantiomeric purity . Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection (FID) to detect intermediates and byproducts .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure. Storage requires airtight containers in cool, ventilated areas away from nucleophilic agents (e.g., amines, acids). Emergency procedures include immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation . Toxicity data for structurally similar glycidyl ethers (e.g., phenyl glycidyl ether) classify them as potential carcinogens, warranting strict adherence to IARC guidelines for hazardous chemicals .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography (GC) with FID or mass spectrometry (GC-MS) is preferred for volatile derivatives. For non-volatile or thermally unstable samples, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) offers higher specificity. Solid-phase extraction (SPE) using Amberlite XAD-7 resin effectively isolates glycidyl ethers from air or liquid samples prior to analysis . Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects.
Properties
IUPAC Name |
(2R)-2-(naphthalen-1-yloxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCPWLLBSSFBW-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972165 | |
Record name | 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56715-28-7 | |
Record name | (2R)-2-[(1-Naphthalenyloxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56715-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl 1-naphthyl ether, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Naphthalen-1-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-[(1-naphthalenyloxy)methyl]-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL 1-NAPHTHYL ETHER, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5S2IWE7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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